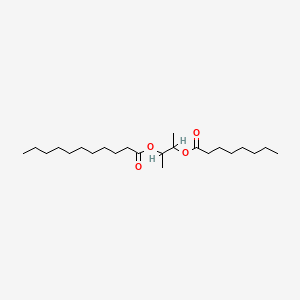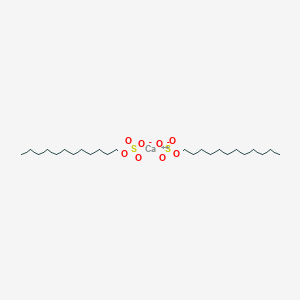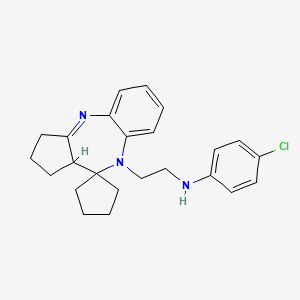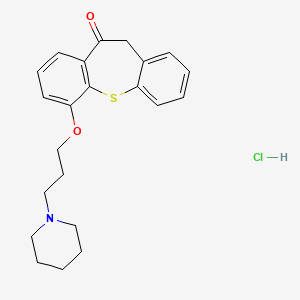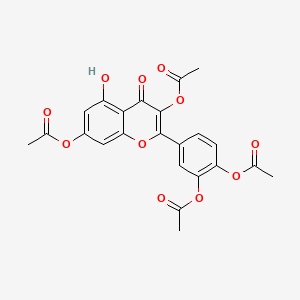
Choline dehydrocholate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Choline dehydrocholate is a compound derived from choline and dehydrocholic acid. Choline is an essential nutrient that plays a critical role in various bodily functions, including neurotransmitter synthesis, cell membrane signaling, and lipid transport . Dehydrocholic acid is a bile acid derivative used to stimulate bile flow . This compound combines the properties of both choline and dehydrocholic acid, making it a compound of interest in various scientific and medical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Choline dehydrocholate can be synthesized through the reaction of choline chloride with dehydrocholic acid. The reaction typically involves the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Choline dehydrocholate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or amine groups, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of choline oxide derivatives, while reduction can produce various reduced forms of this compound .
Scientific Research Applications
Choline dehydrocholate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in neurotransmitter synthesis.
Medicine: Investigated for its potential therapeutic effects, including its use in liver function improvement and bile flow stimulation.
Industry: Utilized in the production of pharmaceuticals and as an additive in animal feed to promote growth and health .
Mechanism of Action
Choline dehydrocholate exerts its effects through several mechanisms:
Neurotransmitter Synthesis: Choline is a precursor for acetylcholine, a neurotransmitter involved in memory and muscle control.
Lipid Metabolism: Choline is essential for the synthesis of phosphatidylcholine, a major component of cell membranes.
Bile Flow Stimulation: Dehydrocholic acid stimulates bile flow, aiding in digestion and the absorption of fats.
Comparison with Similar Compounds
Similar Compounds
Choline Chloride: A common form of choline used in dietary supplements and animal feed.
Phosphatidylcholine: A phospholipid that incorporates choline and is a major component of cell membranes.
Dehydrocholic Acid: A bile acid derivative used to stimulate bile flow .
Uniqueness
Choline dehydrocholate is unique in that it combines the properties of both choline and dehydrocholic acid. This dual functionality makes it particularly useful in applications where both choline’s role in neurotransmitter synthesis and dehydrocholic acid’s bile flow stimulation are desired .
Properties
CAS No. |
4201-78-9 |
|---|---|
Molecular Formula |
C29H47NO6 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C24H34O5.C5H14NO/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;1-6(2,3)4-5-7/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);7H,4-5H2,1-3H3/q;+1/p-1/t13-,14+,16-,17+,18+,22+,23+,24-;/m1./s1 |
InChI Key |
GJENXZXAFXDOTP-CAOXKPNISA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.C[N+](C)(C)CCO |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.C[N+](C)(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


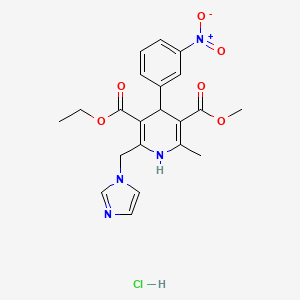
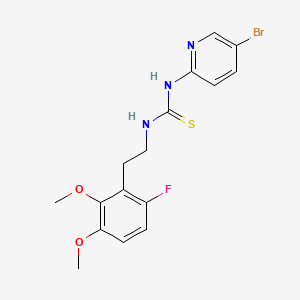
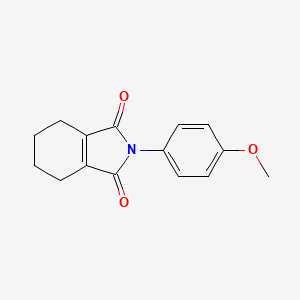

![5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole;dihydrate](/img/structure/B12742054.png)
